

Thermochemical properties of fluorinated benzoic acids

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)benzoic acid

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An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Benzoic Acids

Introduction

Fluorinated benzoic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the benzoic acid scaffold profoundly alters the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2][3]} These modifications are leveraged by researchers in drug development to enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.^{[2][4]} For instance, fluorinated benzoic acids are key components in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, as well as in the creation of potent kinase inhibitors for oncology.^{[3][4]}

This technical guide provides a comprehensive overview of the core thermochemical properties of various fluorinated benzoic acids, details the experimental protocols used for their determination, and illustrates their relevance in drug discovery.

Thermochemical Properties of Fluorinated Benzoic Acids

The thermochemical data for fluorinated benzoic acids are crucial for understanding their stability and reactivity. The standard enthalpies of combustion and formation are fundamental parameters determined through calorimetric experiments.

Table 1: Enthalpies of Combustion and Formation for Select Fluorinated Benzoic Acids at 25 °C

Compound	Formula	ΔH_c° (kJ/mol)	ΔH_f° (solid, kJ/mol)	Reference
2-Fluorobenzoic Acid	C7H5FO2	-3080.00 ± 1.02	-568.52 ± 1.10	[5]
3-Fluorobenzoic Acid	C7H5FO2	-3066.3 ± 1.5 (kcal/mol)	-137.84 (kcal/mol)	[6]
4-Fluorobenzoic Acid	C7H5FO2	-3062.97 ± 0.70	-585.56 ± 0.81	[5]
2,6-Difluorobenzoic Acid	C7H4F2O2	-	-	
3,5-Difluorobenzoic Acid	C7H4F2O2	-	-	
3,4,5-Trifluorobenzoic Acid	C7H3F3O2	-	-	
Perfluorobenzoic Acid	C7F5O2H	-	-	
<p>Note: Original data reported in kcal/mol.</p> <p>Conversion: 1 kcal = 4.184 kJ.</p> <p>Data for some isomers are not readily available in the initial search results.</p>				

Table 2: Physical Properties of Select Fluorinated Benzoic Acids

Compound	Melting Point (°C)	pKa	Reference
2-Fluorobenzoic Acid	122 - 125	3.27	[7]
3-Fluorobenzoic Acid	123 - 125	-	
4-Fluorobenzoic Acid	184	4.14	[8]
Benzoic Acid (for comparison)	121 - 123	4.2	[3][9]

The position of the fluorine atom significantly influences acidity (pKa). The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity compared to benzoic acid. [7] This effect is most pronounced in the ortho position.

Experimental Protocols

The determination of thermochemical properties requires precise and specialized experimental techniques.

Oxygen Bomb Calorimetry (for Enthalpy of Combustion)

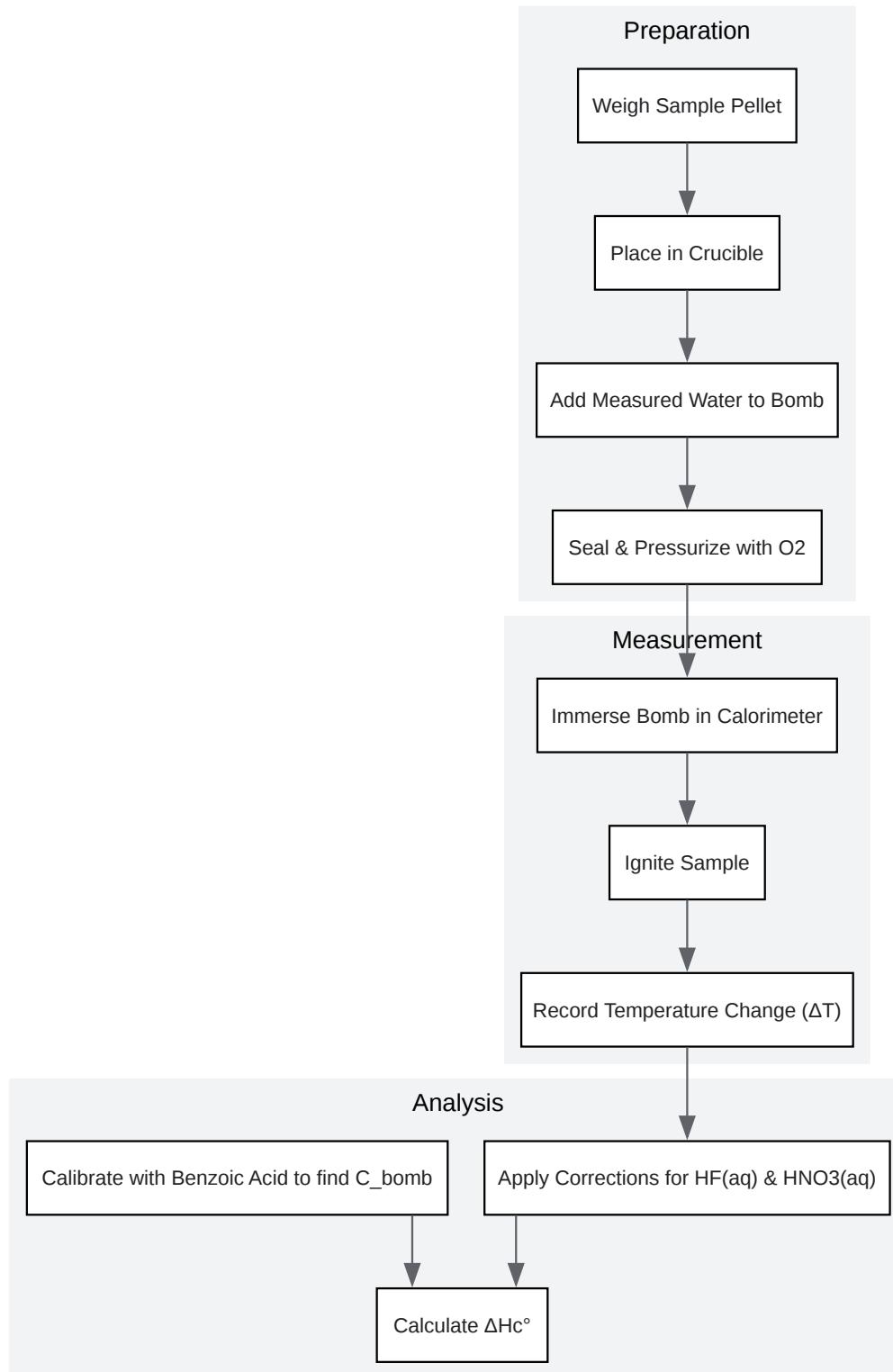
Oxygen bomb calorimetry is the primary method for determining the enthalpy of combustion of solid organic compounds.[10][11]

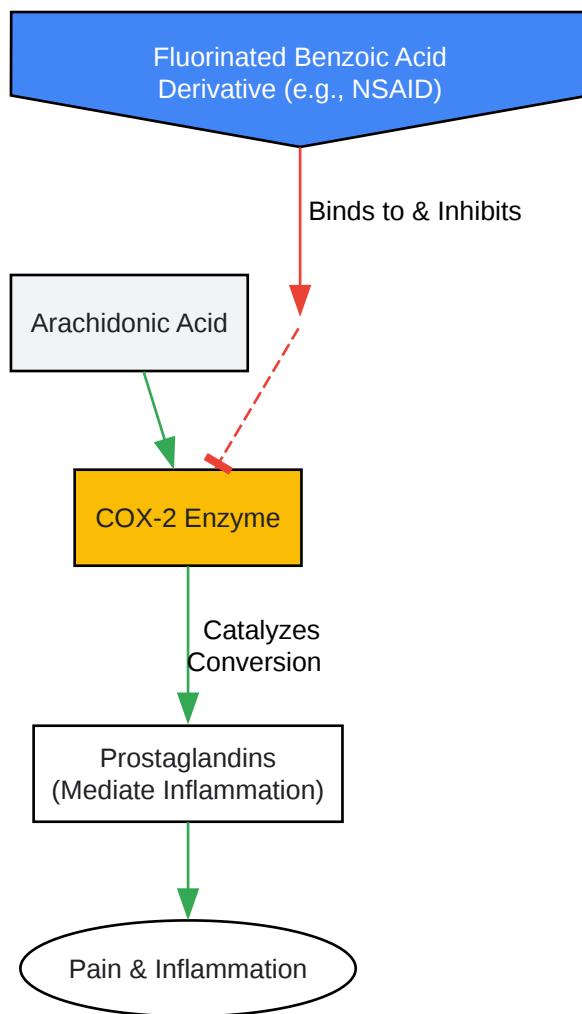
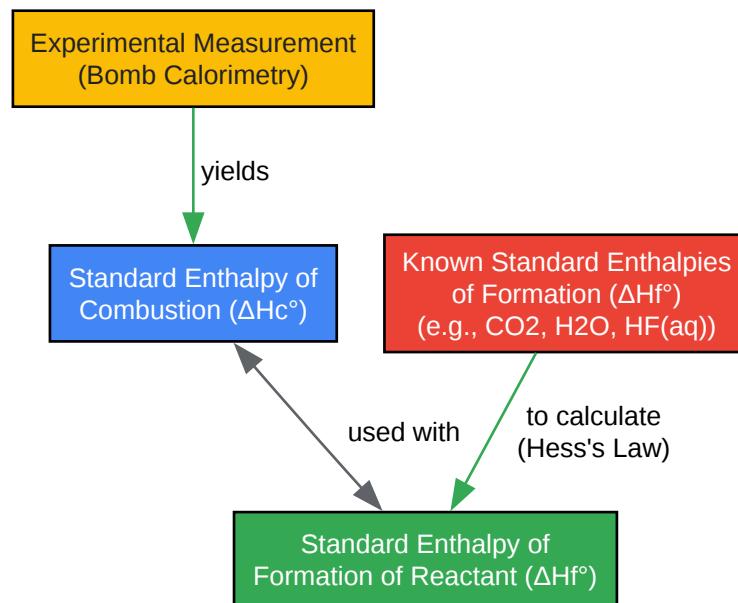
Methodology:

- **Sample Preparation:** A precisely weighed pellet of the fluorinated benzoic acid is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." [10]
- **Bomb Setup:** A platinum ignition wire is positioned to be in contact with the sample. A small, measured quantity of water (e.g., 3.000 cm³) is added to the bomb to ensure that all fluorine is converted to aqueous hydrofluoric acid (HF) upon combustion. [10]
- **Pressurization and Immersion:** The bomb is sealed, flushed, and filled with high-purity oxygen to a pressure of approximately 30-32 atm. [10] It is then submerged in a known volume of water in a calorimeter jacket.

- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water surrounding the bomb is meticulously recorded at short intervals before, during, and after combustion to determine the temperature change (ΔT).[\[10\]](#)[\[12\]](#)
- Calibration: The heat capacity of the calorimeter system (C_{bomb}) is determined by burning a standard reference material with a precisely known heat of combustion, such as benzoic acid (NBS Standard Reference Material 39i).[\[5\]](#)[\[10\]](#)[\[11\]](#)
- Calculation: The heat of combustion (ΔH_c°) is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of aqueous nitric acid (from residual N₂ in the bomb) and hydrofluoric acid.[\[10\]](#) For fluorine compounds, the final products are CO₂(g) and an aqueous solution of HF.[\[5\]](#) The reaction is represented as: C₇H₅O₂F(c) + 7O₂(g) + 48H₂O(liq) → 7CO₂(g) + --INVALID-LINK--[\[5\]](#)

Workflow for Oxygen Bomb Calorimetry





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